molecular formula C₃₁H₅₁NO₃ B1162813 3-Aminopropyl-24,25-dihydroxy Vitamin D2

3-Aminopropyl-24,25-dihydroxy Vitamin D2

Cat. No.: B1162813
M. Wt: 485.74
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminopropyl-24,25-dihydroxy Vitamin D2 is a synthetic derivative of ergocalciferol (Vitamin D2), characterized by hydroxylation at positions 24 and 25 and the addition of a 3-aminopropyl group to the secosteroid backbone. Its molecular formula is C₃₁H₅₁NO₃, distinguishing it from native Vitamin D2 (C₂₈H₄₄O) and its metabolites . Unlike Vitamin D3 derivatives, which are primarily of animal origin, Vitamin D2 analogs like this are derived from plant-based ergosterol, making them relevant for vegetarian-compliant research and food fortification .

Properties

Molecular Formula

C₃₁H₅₁NO₃

Molecular Weight

485.74

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Features of Selected Vitamin D Analogs
Compound Parent Vitamin Key Modifications Molecular Formula Key Applications
3-Aminopropyl-24,25(OH)₂D2 D2 (Ergocalciferol) 24,25-dihydroxylation + 3-aminopropyl C₃₁H₅₁NO₃ Research, receptor studies
24,25(OH)₂D3 D3 (Cholecalciferol) 24,25-dihydroxylation C₂₇H₄₄O₃ Biomarker for Vitamin D status
1,25(OH)₂D3 (Calcitriol) D3 1α,25-dihydroxylation C₂₇H₄₄O₃ Calcium homeostasis, therapeutics
Paricalcitol D2 19-nor modification + 1,24-dihydroxylation C₂₇H₄₄O₃ Treatment of CKD-MBD
Doxercalciferol D2 1α-hydroxylation C₂₈H₄₄O₃ Secondary hyperparathyroidism

Key Observations :

  • Hydroxylation Patterns: 24,25(OH)₂D2 and 24,25(OH)₂D3 are catabolites formed via CYP24A1-mediated hydroxylation, serving as biomarkers for Vitamin D sufficiency .
  • Receptor Affinity : The 1,25(OH)₂D3 and paricalcitol exhibit high VDR affinity due to 1α-hydroxylation, enabling therapeutic use in calcium regulation. In contrast, 24,25(OH)₂ metabolites have lower VDR affinity but play roles in local tissue signaling .

Metabolic and Functional Differences

Table 2: Comparative Efficacy and Metabolic Pathways
Compound Bioactivity (VDR Activation) Half-Life Key Metabolic Pathway Clinical/Research Relevance
3-Aminopropyl-24,25(OH)₂D2 Unknown (theorized ↓ vs. 1,25(OH)₂D3) N/A Likely CYP24A1-mediated degradation Mechanistic studies, analog development
24,25(OH)₂D3 Low 4–6 hours CYP24A1 hydroxylation of 25(OH)D3 Biomarker for Vitamin D status
1,25(OH)₂D3 High 4–15 hours Renal 1α-hydroxylation of 25(OH)D3 Hypercalcemia, immune modulation
Vitamin D2 (Ergocalciferol) Moderate 12–24 days Hepatic 25-hydroxylation → 25(OH)D2 Nutritional supplementation

Key Findings :

  • Efficacy in Raising 25(OH)D Levels : Vitamin D3 raises serum 25(OH)D more effectively than D2 in most studies (e.g., 25(OH)D3 levels increase ~1.7–2x faster) . However, high-dose D2 can achieve comparable total 25(OH)D levels due to additive 25(OH)D2 contributions .
  • Metabolic Stability: The 3-aminopropyl group in 3-Aminopropyl-24,25(OH)₂D2 may reduce enzymatic degradation compared to non-modified 24,25(OH)₂D2, though direct evidence is lacking.
  • Diagnostic Utility: Low 24,25(OH)₂D3 levels correlate with CYP24A1 deficiency or functional Vitamin D deficiency, suggesting analogous metabolites (e.g., 24,25(OH)₂D2) could serve similar diagnostic roles .

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